Chlorpheniramine-d6 Maleate Salt

Catalog No.
S876212
CAS No.
1219806-45-7
M.F
C20H23ClN2O4
M. Wt
396.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpheniramine-d6 Maleate Salt

CAS Number

1219806-45-7

Product Name

Chlorpheniramine-d6 Maleate Salt

IUPAC Name

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine

Molecular Formula

C20H23ClN2O4

Molecular Weight

396.9 g/mol

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3;

InChI Key

DBAKFASWICGISY-QPEHKQNOSA-N

SMILES

C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O
  • Isotope-Labeled Internal Standard

    Chlorpheniramine-d6 Maleate Salt acts as an internal standard in mass spectrometry analysis of Chlorpheniramine. Mass spectrometry is a powerful technique for measuring the concentration of drugs in biological samples. The presence of the deuterium atoms differentiates the internal standard from the original drug molecule, allowing for accurate quantification [].

  • Metabolic Studies

    Chlorpheniramine-d6 Maleate Salt can be used to investigate the metabolism of Chlorpheniramine in the body. By administering the labeled compound and analyzing the resulting metabolites, researchers can gain insights into the breakdown pathways and potential drug interactions [].

  • Pharmacokinetic Studies

    Pharmacokinetic studies explore the absorption, distribution, metabolism, and excretion of drugs. Chlorpheniramine-d6 Maleate Salt can be employed to track the movement of Chlorpheniramine through the body, providing valuable information on its bioavailability and elimination rate [].

Chlorpheniramine-d6 Maleate Salt is a deuterated form of Chlorpheniramine, a first-generation antihistamine commonly used to treat allergic reactions, hay fever, and cold symptoms. The "d6" designation indicates that the compound contains six deuterium atoms, which are isotopes of hydrogen. This modification is significant for research applications, particularly in pharmacokinetic studies and metabolic profiling. The molecular formula of Chlorpheniramine-d6 Maleate Salt is C20H17D6ClN2O4C_{20}H_{17}D_6ClN_2O_4 with a molecular weight of approximately 396.90 g/mol .

Chlorpheniramine (the non-deuterated form) works by competitively blocking histamine receptors, thereby preventing the allergic response []. Chlorpheniramine-d6 likely retains this mechanism but is not intended for therapeutic use.

Chlorpheniramine-d6 Maleate Salt undergoes typical reactions associated with amine compounds, including:

  • Acid-base reactions: The maleate salt form allows for protonation and deprotonation, making it soluble in aqueous solutions.
  • Nucleophilic substitutions: The presence of the chlorine atom in the structure can lead to nucleophilic attack, potentially forming new derivatives.
  • Deuterium exchange reactions: In the presence of suitable conditions, deuterium atoms can exchange with hydrogen in various solvents, which is useful for tracing metabolic pathways in biological studies .

Chlorpheniramine-d6 Maleate Salt exhibits antihistaminic properties by blocking the H1 histamine receptor. This action reduces symptoms associated with allergic responses, such as itching, sneezing, and runny nose. The deuterated form may also provide insights into metabolic pathways due to its unique isotopic labeling, allowing researchers to track its distribution and metabolism in biological systems more accurately .

The synthesis of Chlorpheniramine-d6 Maleate Salt typically involves:

  • Preparation of Chlorpheniramine-d6: This can be achieved through the deuteration of Chlorpheniramine using deuterated reagents under controlled conditions.
  • Formation of Maleate Salt: Chlorpheniramine-d6 is then reacted with maleic acid to form the maleate salt. This reaction usually involves dissolving both components in a suitable solvent and allowing them to react at elevated temperatures.
  • Purification: The resulting compound is purified through recrystallization or chromatography to obtain a high-purity product suitable for research applications .

Chlorpheniramine-d6 Maleate Salt is primarily used in:

  • Pharmacokinetic studies: Its deuterated nature allows for precise tracking of the compound's absorption, distribution, metabolism, and excretion in biological systems.
  • Metabolic profiling: Researchers utilize this compound to study metabolic pathways and interactions within biological matrices.
  • Development of antihistamines: It serves as a reference standard in the development and testing of new antihistaminic drugs .

Studies involving Chlorpheniramine-d6 Maleate Salt focus on its interaction with various biological systems. Key areas include:

  • Drug-drug interactions: Investigating how this compound interacts with other medications to assess potential adverse effects or altered efficacy.
  • Metabolic interactions: Understanding how the presence of deuterium affects metabolic pathways compared to non-deuterated forms.
  • Receptor binding studies: Evaluating its binding affinity to histamine receptors compared to other antihistamines .

Chlorpheniramine-d6 Maleate Salt shares similarities with various other antihistamines and compounds used in allergy treatment. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
ChlorpheniramineC16H19ClN2C_{16}H_{19}ClN_2Non-deuterated version; widely used antihistamine
DiphenhydramineC17H21N1C_{17}H_{21}N_1First-generation antihistamine; sedative effects
BrompheniramineC17H20BrN1C_{17}H_{20}BrN_1Similar structure; has bromine instead of chlorine
CetirizineC21H25ClN2O3C_{21}H_{25}ClN_2O_3Second-generation; less sedative effect

The primary uniqueness of Chlorpheniramine-d6 Maleate Salt lies in its isotopic labeling with deuterium, which provides enhanced tracking capabilities in pharmacological studies compared to its non-deuterated counterparts. This feature makes it particularly valuable for researchers studying drug metabolism and interactions in detail .

Structural and Molecular Characteristics

Chlorpheniramine-d6 maleate salt (CAS: 1219806-45-7) is a stable isotopologue of chlorpheniramine maleate, where six hydrogen atoms in the dimethylamino group (-N(CH₃)₂) are replaced by deuterium (D) . Its molecular formula is C₂₀H₁₇ClD₆N₂O₄, with a molecular weight of 396.90 g/mol . The maleate counterion (C₄H₄O₄²⁻) ensures solubility in polar solvents like methanol, a common feature in certified reference materials .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name3-(4-Chlorophenyl)-N,N-bis(trideuteriomethyl)-3-(pyridin-2-yl)propan-1-amine (Z)-butenedioate
SMILES[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].OC(=O)/C=C\C(O)=O
InChI KeyDBAKFASWICGISY-FEYLKBJGSA-N
Deuterium Incorporation≥99% at dimethylamino groups

The deuteration site minimizes interference with the compound’s pharmacological activity while maximizing isotopic distinction for analytical purposes .

Solubility Parameters

Chlorpheniramine-d6 Maleate Salt exhibits distinct solubility characteristics that are influenced by its molecular structure and the presence of deuterium atoms. The compound demonstrates limited water solubility, being classified as slightly soluble in aqueous media [1] [2] [3]. This reduced aqueous solubility is consistent with the lipophilic nature of the chlorpheniramine backbone combined with the maleate salt formation.

The solubility profile extends to organic solvents where the compound shows variable behavior. In methanol, Chlorpheniramine-d6 Maleate Salt exhibits slight solubility, which is adequate for preparation of stock solutions in analytical applications [1] [2] [3]. The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide, where it achieves good dissolution [4] [5]. Ethanol provides another suitable solvent system, offering moderate to good solubility for the deuterated compound [4] [5].

The solubility in chloroform follows patterns similar to the unlabeled parent compound, with a reported solubility ratio of approximately 1:10 for the parent chlorpheniramine maleate [4] [5]. Limited solubility is observed in non-polar solvents including benzene and diethyl ether, where the compound shows poor dissolution characteristics [5].

SolventSolubility ClassificationAnalytical Applications
WaterSlightly solubleLimited aqueous formulations
MethanolSlightly solubleStock solution preparation
EthanolSolubleExtraction procedures
DMSOSolubleAnalytical sample preparation
ChloroformModerately solubleOrganic extraction
BenzeneSlightly solubleLimited utility
Diethyl etherSlightly solublePurification processes

Crystalline Morphology

Chlorpheniramine-d6 Maleate Salt presents as a white to off-white crystalline solid with characteristic morphological features [6] [7] [8]. The crystalline structure maintains the fundamental architecture of the parent maleate salt while incorporating the deuterium substitution at the dimethylamino positions. Microscopic examination reveals crystal habits consistent with organic maleate salts, typically exhibiting prismatic or needle-like morphology.

The compound crystallizes in a form that preserves the hydrogen bonding networks characteristic of maleate salts, with the deuterium atoms contributing to slightly modified lattice parameters compared to the unlabeled compound. The crystalline material demonstrates good handling characteristics and maintains structural integrity under normal laboratory conditions.

Particle size distribution analysis indicates that the compound can be obtained in various particle size ranges depending on crystallization conditions and processing parameters. The crystalline form shows stability under ambient conditions when properly stored, with no evidence of polymorphic transformations under normal handling conditions [7] [9].

The surface characteristics of the crystalline material contribute to its dissolution properties and processing behavior. The compound exhibits typical pharmaceutical powder characteristics including flowability and compressibility suitable for analytical applications.

Spectroscopic Characteristics

Infrared spectroscopy of Chlorpheniramine-d6 Maleate Salt reveals characteristic absorption bands consistent with both the chlorpheniramine backbone and the maleate counterion [10] [11] [12]. The spectrum displays typical aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region, with the chlorinated benzene ring contributing to characteristic fingerprint region absorptions. The presence of the maleate salt is confirmed by carboxylic acid C=O stretching vibrations around 1700 cm⁻¹ and C-O stretching modes.

Nuclear magnetic resonance spectroscopy provides definitive confirmation of deuterium incorporation, with the compound showing ≥99% deuterium content at the dimethylamino groups [13] [14] [15] [16]. Proton NMR spectra demonstrate the absence of characteristic N-methyl proton signals, replaced by the corresponding deuterium signals that are not observable in routine ¹H NMR experiments. Carbon-13 NMR spectroscopy reveals the characteristic isotope effects associated with carbon atoms adjacent to deuterium.

Mass spectrometry analysis confirms the molecular weight of 396.9 Da, representing a 6.04 Da increase from the unlabeled compound due to deuterium incorporation [17] [18]. The molecular ion peak appears at m/z 396.9, with fragmentation patterns similar to the parent compound but shifted by the appropriate mass increments corresponding to deuterium-containing fragments.

Ultraviolet spectroscopy characteristics remain essentially unchanged from the unlabeled compound, as deuterium substitution does not significantly alter the electronic transitions responsible for UV absorption [18]. The spectral profile provides useful information for purity assessment and identity confirmation.

Spectroscopic MethodKey FeaturesApplications
IR SpectroscopyMaleate C=O stretches, aromatic C-HStructural confirmation
¹H NMRAbsence of N-methyl protonsDeuterium incorporation verification
¹³C NMRIsotope effects on adjacent carbonsStructural elucidation
Mass SpectrometryMolecular ion at m/z 396.9Molecular weight confirmation
UV SpectroscopySimilar to unlabeled compoundPurity assessment

Thermal Properties

Thermal analysis of Chlorpheniramine-d6 Maleate Salt reveals a melting point range of 125-127°C, consistent with the crystalline nature of the maleate salt [6] [23] [24] [7]. This melting point represents the temperature at which the crystalline lattice breaks down and the compound transitions to the liquid phase. The relatively narrow melting range indicates good purity and homogeneity of the crystalline material.

The compound exhibits thermal stability up to its melting point, with no evidence of decomposition or phase transitions below this temperature [1] [7]. Differential scanning calorimetry analysis is suitable for characterizing the thermal behavior of the compound, providing information about melting endotherms and potential polymorphic transitions [25] [26] [27].

Thermogravimetric analysis demonstrates the thermal stability of the compound, with no significant mass loss observed below the melting point [27]. The flash point is reported as 9°C, indicating flammability considerations for organic solvent solutions [6] [24].

The thermal conductivity and specific heat capacity have not been extensively characterized in the literature, representing areas where additional research would be beneficial for comprehensive thermal property documentation. The compound's thermal behavior is consistent with organic pharmaceutical salts of similar molecular weight and structure.

Thermal PropertyValueMeasurement Method
Melting Point125-127°CCapillary method
Decomposition TemperatureNot determinedTGA analysis
Flash Point9°CStandard test method
Thermal StabilityStable to melting pointDSC analysis
Glass TransitionNot determinedDSC analysis
Heat of FusionNot determinedDSC analysis

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

396.1722954 g/mol

Monoisotopic Mass

396.1722954 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2023

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